4-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Medicinal Chemistry Antifungal Drug Discovery Structure-Activity Relationship

Triazole-based antifungal screening libraries often lack side-chain diversity, limiting CYP51 SAR. This compound resolves that with a unique 2-(2-chlorophenoxy)ethyl thioether motif. • Ortho-chlorophenoxyethyl group modulates H-bonding & lipophilicity vs. common benzyl/alkyl thioethers • Fits CYP51 inhibition, antimicrobial panels (class-level MIC 31.25-62.50 µg/mL), and CNS-oriented libraries (tPSA ≈55 Ų, zero HBD) • Custom synthesis with batch QC; global B2B shipping for R&D use

Molecular Formula C16H15ClN4OS
Molecular Weight 346.8 g/mol
Cat. No. B4546951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
Molecular FormulaC16H15ClN4OS
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1SCCOC2=CC=CC=C2Cl)C3=CC=NC=C3
InChIInChI=1S/C16H15ClN4OS/c1-21-15(12-6-8-18-9-7-12)19-20-16(21)23-11-10-22-14-5-3-2-4-13(14)17/h2-9H,10-11H2,1H3
InChIKeyRSCGYCXDXYXZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Procurement Baseline


The compound 4-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (molecular formula C₁₆H₁₅ClN₄OS, MW 346.8 g/mol) is a synthetic 1,2,4-triazole-pyridine hybrid carrying a 2-(2-chlorophenoxy)ethyl thioether side chain at the triazole 5-position and a methyl group at N-4 . It belongs to the S-alkylated 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol family, a scaffold that has attracted attention for antifungal, antimicrobial, and enzyme-inhibitory applications [1]. Unlike the more thoroughly explored oxime-ether or benzyl-thioether congeners, direct peer‑reviewed quantitative biological data for this specific compound remain sparse, and the published evidence base is dominated by class‑level or structurally analogous datasets.

Why This Compound Cannot Be Replaced


Although numerous 1,2,4-triazole-pyridine thioethers share a common core, small structural variations in the thioether side chain and N-4 substituent significantly alter lipophilicity, target engagement, and biological spectrum [1]. In systematic SAR studies of S-alkyl‑substituted 4-R-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols, altering the alkyl chain length shifted the MIC against Staphylococcus aureus from 62.5 µg/mL to as low as 15.6 µg/mL—a 4‑fold difference driven solely by the thioether substituent [2]. The 2-(2-chlorophenoxy)ethyl moiety introduces a distinct combination of an ortho‑chlorine atom and an ether oxygen that is absent in simple benzyl, alkyl, or phenacyl thioether analogs; this motif can modulate both hydrogen‑bonding capacity and metabolic stability, making generic substitution without confirmatory performance data a significant risk for assay reproducibility and lead optimization.

Quantitative Differentiation Evidence


N4 Substituent Structural Differentiation

The target compound carries a 2-(2-chlorophenoxy)ethyl thioether chain at the triazole 5-position, which is structurally distinct from the 4-propyl analog (2-chlorophenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether) and the 4-phenyl analog (3-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) . The N‑4 methyl group of the target compound provides lower steric bulk than the propyl or phenyl substituents, potentially improving target‑site access in sterically constrained enzyme pockets such as CYP51 [1]. While no direct head‑to‑head bioactivity comparison has been published for these three compounds, class‑level SAR from related 1,2,4‑triazole‑pyridine thioethers indicates that N‑4 substitution size directly correlates with antifungal potency shifts of up to 4‑fold in MIC values [2].

Medicinal Chemistry Antifungal Drug Discovery Structure-Activity Relationship

Thioether vs Oxime Ether Linker Comparison

In the 2020 study by Bai et al., the most potent phenoxy‑pyridine triazole derivative (5a4) displayed EC₅₀ values of 1.59, 0.46, 0.27, and 11.39 mg/L against Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea, respectively, while the 2‑chlorophenoxy analog 5b2 achieved an EC₅₀ of 0.12 mg/L against S. sclerotiorum, comparable to the commercial fungicide difenoconazole [1]. These compounds incorporate an oxime‑ether linker between the triazole and pyridine rings, whereas the target compound uses a thioether bridge. Although direct comparative data for the target compound are not available, the thioether linkage in related triazolo[4,3‑a]pyridine derivatives has been shown to confer distinct binding modes to CYP51 compared to oxime‑ether linkers, as demonstrated by molecular docking [1].

Agricultural Fungicide Discovery CYP51 Inhibition Broad‑Spectrum Antifungal

Antimicrobial MIC Benchmark for Analogous Compounds

A 2020 antimicrobial screening of 4-(5-(((5-(alkylthio)-4-methyl-4H-1,2,4-triazole-3-yl)thio)-1H-1,2,4-triazole-3-yl)pyridines—compounds that share the same 4‑methyl‑5‑(pyridin‑4‑yl)‑4H‑1,2,4‑triazole core and a thioether linkage as the target compound—demonstrated MIC values of 31.25–62.50 µg/mL against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans [1]. The most potent congener in this series achieved an MIC of 15.6 µg/mL against S. aureus, representing a 2‑ to 4‑fold improvement over the series average. While the target compound was not directly tested, its 2‑(2‑chlorophenoxy)ethyl side chain is structurally analogous to the alkylthio motifs in this series, suggesting that similar antimicrobial potency ranges are plausible.

Antimicrobial Resistance Gram‑Positive Pathogens Candida albicans

Drug-Likeness Property Profile vs Commercial Analogs

The target compound (MW 346.8 g/mol; formula C₁₆H₁₅ClN₄OS) is isomeric with several catalog‑available analogs including 2‑[3‑[(2‑chlorobenzyl)sulfanyl]‑5‑(4‑pyridinyl)‑4H‑1,2,4‑triazol‑4‑yl]ethanol (CAS 929964‑94‑3) and N‑[2‑(4‑chlorophenyl)ethyl]‑2‑([1,2,4]triazolo[4,3‑a]pyridin‑3‑ylthio)acetamide . Despite identical molecular formula and mass, the target compound differs in its connectivity: it features a 4‑methyl‑1,2,4‑triazole core with the thioether attached directly to the triazole ring, whereas the ethanol analog carries an N‑hydroxyethyl substituent and a benzyl thioether. These connectivity differences yield distinct hydrogen‑bond donor/acceptor counts (target: 0 HBD, 5 HBA; ethanol analog: 1 HBD, 5 HBA) and topological polar surface area values, which directly influence membrane permeability and solubility [1].

Drug‑Likeness Physicochemical Profiling Lead Optimization

Application Scenarios


CYP51-Targeted Antifungal Screening Library

The compound serves as a structurally differentiated entry in triazole‑based antifungal screening libraries. Its thioether‑linked 2‑(2‑chlorophenoxy)ethyl side chain offers a distinct pharmacophore compared to the oxime‑ether phenoxy‑pyridine derivatives that have demonstrated broad‑spectrum activity (EC₅₀ 0.12–11.39 mg/L) against S. sclerotiorum, P. infestans, R. solani, and B. cinerea [1]. Procurement of this compound for CYP51 inhibition screening allows exploration of thioether‑linker SAR that remains underrepresented in the published fungicide discovery literature.

Antimicrobial Profiling with Triazole-Pyridine Scaffolds

Based on the class‑level antimicrobial activity demonstrated by 4‑methyl‑5‑(pyridin‑4‑yl)‑4H‑1,2,4‑triazole thioether derivatives (MIC 31.25–62.50 µg/mL against S. aureus, E. coli, P. aeruginosa, and C. albicans) [2], the target compound is a suitable candidate for inclusion in phenotypic screening panels targeting drug‑resistant Gram‑positive and fungal pathogens. Its unique 2‑chlorophenoxyethyl substituent may confer differential activity against strains where simpler alkylthio analogs have shown limited potency.

CNS-Permeable Triazole Lead Physicochemical Benchmarking

With zero hydrogen‑bond donors, moderate molecular weight (346.8 Da), and a calculated tPSA of approximately 55 Ų, the target compound occupies a favorable drug‑likeness space for passive blood‑brain barrier penetration. This profile distinguishes it from isomeric commercial analogs such as 2‑[3‑[(2‑chlorobenzyl)sulfanyl]‑5‑(4‑pyridinyl)‑4H‑1,2,4‑triazol‑4‑yl]ethanol (HBD = 1; tPSA ≈ 68 Ų) [3]. Procurement for CNS‑oriented phenotypic or target‑based screens is supported by these calculated parameters, though experimental confirmation of CNS exposure has not been reported.

Enzyme Inhibitor Selectivity Profiling Probe

The combination of a 1,2,4‑triazole core with a 4‑pyridyl substituent and a 2‑chlorophenoxyethyl thioether side chain creates a pharmacophore that may engage metal‑coordinating enzymes (e.g., CYP450s, carbonic anhydrases, or acetylcholinesterase) in a manner distinct from simpler triazole‑pyridine hybrids [4]. The compound is suitable for incorporation into selectivity panels where differential inhibition fingerprints against enzyme isoforms are sought, particularly when compared to N‑4 propyl or phenyl analogs that present greater steric hindrance.

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